CPI-637, also known as (R)-4-methyl-6-(1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-indazol-5-yl)-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one, is a small molecule inhibitor primarily investigated for its anticancer properties. It acts by disrupting the function of CBP and EP300, two closely related transcriptional coactivator proteins containing bromodomains. These bromodomains recognize and bind to acetylated lysine residues on histones, facilitating gene transcription. CPI-637 competitively binds to these bromodomains, inhibiting their interaction with acetylated histones and ultimately modulating the expression of genes involved in cancer cell growth and survival [, ].
CPI-637 is a selective and potent inhibitor of the cyclic-AMP response element binding protein and adenoviral E1A binding protein of 300 kilodaltons. These proteins are part of a homologous pair of bromodomain-containing proteins, which play crucial roles in gene regulation and oncogenesis. Due to its high selectivity and potency, CPI-637 has shown significant potential in various scientific research applications, particularly in cancer biology and virology .
CPI-637 is classified as a benzodiazepinone compound, specifically targeting bromodomains associated with the cyclic-AMP response element binding protein and the E1A binding protein. Its chemical formula is , with a molecular weight of 386.45 grams per mole. The compound is identified by the CAS number 1884712-47-3 .
The synthesis of CPI-637 involves several critical steps:
In industrial settings, these methods are scaled up, focusing on optimizing reaction conditions to enhance yield and purity while reducing costs. High-throughput screening techniques are often employed to identify efficient catalysts and reaction conditions.
The molecular structure of CPI-637 features a complex arrangement that includes a benzodiazepinone core linked to an indazole moiety. The structural characteristics facilitate its interaction with specific bromodomains, enhancing its selectivity for target proteins.
Key structural data include:
CPI-637 undergoes various chemical reactions, including:
CPI-637 exerts its biological effects primarily by selectively inhibiting the bromodomains of cyclic-AMP response element binding protein and adenoviral E1A binding protein. This inhibition disrupts their interaction with acetylated histones, leading to significant changes in gene expression profiles. Notably, CPI-637 impacts the expression of oncogenic MYC and other regulatory proteins, contributing to its therapeutic potential against various cancers .
CPI-637 exhibits specific physical and chemical properties that are crucial for its functionality:
CPI-637 has several notable scientific applications:
CPI-637 (CAS 1884712-47-3) is a small-molecule inhibitor with the molecular formula C₂₂H₂₂N₆O and a molecular weight of 386.45 g/mol [1] [6] [10]. Its structure features a benzodiazepinone core linked to substituted indazole and pyrazole rings, creating a three-dimensional conformation critical for binding specificity. Stereochemistry is essential: The R-enantiomer exhibits >200-fold greater potency than the S-enantiomer due to optimal positioning within the acetyl-lysine binding pocket [2] [10].
Key structural interactions drive CPI-637’s selectivity:
Property | Value | Significance |
---|---|---|
CAS Number | 1884712-47-3 | Unique compound identifier |
Molecular Formula | C₂₂H₂₂N₆O | Defines elemental composition |
Molecular Weight | 386.45 g/mol | Impacts bioavailability & solubility |
Stereochemistry | R-enantiomer | Critical for binding affinity (>200-fold selectivity) |
Solubility | ≥9.62 mg/mL in DMSO | Vehicle for in vitro studies |
Key Interaction Residues | Asn1168, Val1174, Tyr1125 | Determines binding specificity |
CPI-637 emerged from a fragment-based drug discovery campaign targeting the CBP/EP300 bromodomains. Initial screening of 2,000 low-molecular-weight compounds identified 4-methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one as a hit with moderate CBP affinity (IC₅₀ = 32 μM) and 7-fold selectivity over BRD4 BD1 [2] [5]. Optimization focused on:
Cellular target engagement was validated using a bioluminescence resonance energy transfer (BRET) assay, demonstrating an EC₅₀ of 0.3 μM for disrupting histone H3.3-CBP binding in HEK293 cells [1] [6]. CPI-637 also inhibited MYC expression in AMO-1 multiple myeloma cells (EC₅₀ = 0.60 μM), confirming functional activity [3] [6].
Assay Type | Target | Value | Significance |
---|---|---|---|
TR-FRET (Biochemical) | CBP | IC₅₀ = 0.03 μM | Submicromolar inhibition |
TR-FRET (Biochemical) | EP300 | IC₅₀ = 0.051 μM | Confirms dual targeting |
TR-FRET (Biochemical) | BRD4 BD1 | IC₅₀ = 11 μM | High selectivity vs. BET family |
BRET (Cellular) | CBP histone binding | EC₅₀ = 0.3 μM | Cell-active target engagement |
MYC Suppression | AMO-1 cells | EC₅₀ = 0.60 μM | Functional impact on oncogenic protein |
CPI-637 selectively disrupts the bromodomains of CBP (CREB-binding protein) and EP300 (E1A-binding protein p300)—highly homologous transcriptional coactivators with intrinsic lysine acetyltransferase (KAT) activity [2] [4]. These proteins regulate chromatin dynamics by acetylating histone H3 at lysine 27 (H3K27ac), a modification enriched at super-enhancers that drive oncogene expression [4] [9].
Mechanism of Action:
Therapeutic Implications:CPI-637 demonstrates broad antitumor activity:
Cancer Type | Key Target | Effect | Functional Outcome |
---|---|---|---|
Multiple Myeloma | IRF4/MYC | Transcriptional suppression | Apoptosis & cell cycle arrest |
Acute Myeloid Leukemia | MYB network | Enhancer eviction | Myeloid differentiation |
Prostate Cancer | Androgen receptor | MYC downregulation | Antiproliferative activity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7